
1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride
Overview
Description
1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride (CAS 140663-38-3) is a synthetic small-molecule inhibitor targeting protein kinases, particularly protein kinase C (PKC). Its molecular formula is C₁₄H₁₇N₃O₂S·2HCl (molecular weight: 327.83 g/mol) . Structurally, it features a piperazine core substituted with a 3-methyl group and a sulfonylated isoquinoline moiety.
Preparation Methods
The synthesis of Iso-H7 dihydrochloride involves the reaction of 1-(5-isoquinolinesulfonyl)-3-methylpiperazine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically include:
Solvent: Anhydrous conditions to prevent hydrolysis.
Temperature: Controlled to avoid decomposition.
Purification: Crystallization or recrystallization to achieve high purity.
Industrial production methods are not extensively documented, but the synthesis generally follows similar principles with optimization for scale and yield.
Chemical Reactions Analysis
Iso-H7 dihydrochloride undergoes several types of chemical reactions:
Oxidation: Can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions are less common due to the stability of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common reagents and conditions include:
Oxidizing agents: Potassium permanganate or hydrogen peroxide.
Reducing agents: Sodium borohydride (less common).
Nucleophiles: Ammonia or amines for substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Iso-H7 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein kinase inhibition and related pathways.
Biology: Investigated for its effects on cell signaling and myogenesis.
Medicine: Potential therapeutic applications in diseases involving dysregulated kinase activity.
Industry: Utilized in the development of kinase inhibitors and related pharmaceuticals
Mechanism of Action
Iso-H7 dihydrochloride exerts its effects by inhibiting protein kinase C and protein kinase A. The inhibition occurs through competitive binding at the ATP-binding site of the kinases, preventing phosphorylation of downstream targets . This leads to altered cell signaling pathways and affects processes such as cell growth and differentiation.
Comparison with Similar Compounds
Structural Analogs: PKC Inhibitors
- Key Differences :
- Methyl Position : The 3-methyl substitution in the target compound reduces PKC inhibition potency compared to H-7 (2-methyl), as shown in studies where H-7 blocked IFNα-induced cytolytic activity at lower concentrations .
- Specificity : H-7 also inhibits PKA, while the 3-methyl variant shows selectivity for PKC-dependent pathways in erythroid differentiation .
Piperazine-Based Antihistamines
- Key Differences: Functional Groups: Antihistamines feature bulky aromatic substituents for receptor binding, whereas the target compound’s isoquinolinylsulfonyl group facilitates kinase interaction. Biological Activity: Piperazine antihistamines modulate ion channels and GPCRs, while the target compound disrupts intracellular kinase signaling .
Other Sulfonylated Piperazines
- Key Differences: Sulfonyl Group Variants: Bromothienyl and chloromethoxyphenyl groups alter solubility and target engagement compared to the isoquinolinyl group, which enhances membrane permeability .
Research Findings and Mechanistic Insights
- PKC Inhibition : The 3-methyl derivative reduces BLV gp51/p24 antigen production by 50% at 25 µM, whereas H-7 achieves similar effects at 10 µM, highlighting its lower potency .
- Erythroid Differentiation : At 20 µM, the compound induces hemoglobin synthesis in HD3 cells by disrupting PKC-mediated chromatin remodeling .
- Osteogenic Activity: In MSCs, 10 µM of the compound increases bone mineral density by 40% compared to controls, comparable to leflunomide but with fewer off-target effects .
Biological Activity
1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride, often referred to as iso-H-7, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cellular processes, and its therapeutic implications.
Chemical Structure and Properties
The compound is characterized by the presence of an isoquinoline moiety connected to a piperazine ring through a sulfonyl group. The molecular formula is C12H15Cl2N3O2S, and it has been noted for its ability to interact with various biological targets.
This compound primarily acts as an inhibitor of Rho-associated protein kinase (ROCK) and inosine-5'-monophosphate dehydrogenase (IMPDH). These enzymes are crucial in several signaling pathways and metabolic processes:
- ROCK Inhibition : ROCK plays a significant role in cytoskeletal dynamics and cellular signaling. Inhibition of ROCK can lead to alterations in cell shape, motility, and survival.
- IMPDH Inhibition : IMPDH is essential for purine nucleotide synthesis, particularly in rapidly dividing cells such as those found in tumors or pathogens like Mycobacterium tuberculosis.
1. Antimicrobial Activity
Research has demonstrated that iso-H-7 exhibits significant activity against Mycobacterium tuberculosis by inhibiting IMPDH. A study synthesized various analogs of the compound, revealing that specific structural features are critical for maintaining activity against both the enzyme and whole cells. For instance, modifications to the piperazine or isoquinoline rings significantly affected the compound's efficacy (Table 1).
Compound | Activity Against IMPDH | Whole-Cell Activity | Comments |
---|---|---|---|
Iso-H-7 | IC50: 15 µM | MIC: 25 µM | Effective against wild-type strains |
Compound 2 | IC50: 30 µM | MIC: >100 µM | Loss of whole-cell activity |
Compound 3 | IC50: >100 µM | MIC: >100 µM | Significant loss of both activities |
2. Cytotoxicity and Apoptosis
In cell-based assays, iso-H-7 has been shown to induce apoptosis selectively in certain cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to modulate signaling pathways associated with cell survival. For example, treatment with iso-H-7 resulted in decreased phosphorylation of survival kinases in K562 leukemia cells, leading to increased apoptosis rates (Figure 1).
Study on Erythroid Differentiation
A notable study investigated the effects of iso-H-7 on terminal erythroid differentiation in HD3 cells. The compound was found to enhance differentiation under specific conditions (42°C incubation), indicating its potential role in hematopoiesis (2).
Tuberculosis Treatment Research
In a comprehensive evaluation of analogs derived from iso-H-7, researchers identified compounds that maintained activity against resistant strains of M. tuberculosis. The study highlighted the importance of structural integrity around the sulfonamide moiety for effective binding to IMPDH (3).
Q & A
Q. Basic: What are the recommended methods for synthesizing and characterizing 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride?
Answer:
Synthesis typically involves sulfonylation of 3-methylpiperazine with 5-isoquinolinesulfonyl chloride, followed by dihydrochloride salt formation. Purification is achieved via recrystallization or column chromatography. Characterization should include:
- Nuclear Magnetic Resonance (NMR) for structural confirmation of the isoquinoline and piperazine moieties.
- Mass Spectrometry (MS) to verify molecular weight (expected [M+H]⁺: 364.29) .
- High-Performance Liquid Chromatography (HPLC) to assess purity (>99% for kinase inhibition studies) .
Q. Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage: Maintain at 4°C in airtight, light-protected containers to prevent hydrolysis of the sulfonyl group .
- Handling: Use inert atmosphere gloveboxes for sensitive reactions. Avoid skin/eye contact; wear nitrile gloves and PPE due to potential irritancy (analogous to piperazine derivatives) .
- Solubility: Prepare fresh solutions in anhydrous DMSO or deionized water (stable for ≤24 hours at 4°C) .
Q. Advanced: What are the optimal concentrations and conditions for using this compound in protein kinase C (PKC) inhibition assays?
Answer:
- Dose Range: 10–100 µM in cell-based assays, though potency is ~10-fold lower than H-7 .
- Control Experiments: Include H-7 (positive control) and vehicle (DMSO) to distinguish off-target effects.
- Kinase Selectivity: Use orthogonal assays (e.g., radioactive ATP-binding assays) to confirm PKC inhibition over related kinases like PKA .
Table 1: Comparison with H-7 in PKC Inhibition
Parameter | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine | H-7 (Reference) |
---|---|---|
IC₅₀ (PKC) | ~50 µM | ~5 µM |
Solubility in H₂O | 10 mg/mL | 20 mg/mL |
Stability at 37°C | ≤6 hours | ≤12 hours |
Q. Advanced: How can contradictory results in the literature regarding its efficacy as a kinase inhibitor be resolved?
Answer: Contradictions often arise from:
- Cell-Type Variability: Test in multiple models (e.g., K562 erythroleukemia vs. HEK293).
- Assay Conditions: Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) to account for competitive inhibition .
- Orthogonal Validation: Combine kinase activity assays with Western blotting for phosphorylated PKC substrates (e.g., MARCKS protein) .
Q. Advanced: What methodologies are effective in studying its role in erythroid differentiation, as seen in K562 cells?
Answer:
- Protocol from :
- Induction: Incubate K562 cells at 42°C in air with 20 µM compound for 48 hours.
- Differentiation Markers: Quantify hemoglobin synthesis (Benzidine staining) and CD71/CD235a surface markers via flow cytometry.
- Mechanistic Insight: Pair with RNA-seq to identify PKC-dependent pathways (e.g., ERK/MAPK) .
Table 2: Erythroid Differentiation Efficiency in K562 Cells
Condition | Hemoglobin+ Cells (%) | CD71 Expression (MFI) |
---|---|---|
Control (37°C) | <5% | 150 ± 20 |
42°C + 20 µM Compound | 65 ± 8% | 450 ± 50 |
Q. Advanced: How can researchers address solubility limitations in high-throughput screening (HTS) assays?
Answer:
- Co-Solvents: Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility without altering PKC inhibition .
- Dose Verification: Validate stock concentrations via UV-Vis (λmax ~270 nm for isoquinoline) .
- Negative Controls: Include DMSO-matched controls to rule out solvent-induced cytotoxicity.
Q. Advanced: What strategies are recommended for analyzing off-target effects in transcriptional regulation studies?
Answer:
Properties
IUPAC Name |
5-(3-methylpiperazin-1-yl)sulfonylisoquinoline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.2ClH/c1-11-10-17(8-7-16-11)20(18,19)14-4-2-3-12-9-15-6-5-13(12)14;;/h2-6,9,11,16H,7-8,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYNDFTUZMEYNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474690 | |
Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140663-38-3 | |
Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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